molecular formula C11H11NO3S B13486375 6-(Methylamino)naphthalene-2-sulphonic acid CAS No. 64375-16-2

6-(Methylamino)naphthalene-2-sulphonic acid

Cat. No.: B13486375
CAS No.: 64375-16-2
M. Wt: 237.28 g/mol
InChI Key: UEGNVVBWZPHEQQ-UHFFFAOYSA-N
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Description

6-(Methylamino)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C11H11NO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methylamino group and a sulfonic acid group attached to the naphthalene ring. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid typically involves the sulfonation of naphthalene followed by the introduction of a methylamino group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with methylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to temperatures between 150-200°C and maintained under reduced pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylamino)naphthalene-2-sulphonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 6-(Methylamino)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with biological molecules. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: A precursor in the synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid.

    Naphthalene-1-sulfonic acid: Another isomer with similar properties but different reactivity.

    2-Naphthylamine-6-sulfonic acid: Contains an amino group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both a methylamino group and a sulfonic acid group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in the synthesis of dyes and as a research tool in various scientific fields .

Properties

CAS No.

64375-16-2

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

6-(methylamino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO3S/c1-12-10-4-2-9-7-11(16(13,14)15)5-3-8(9)6-10/h2-7,12H,1H3,(H,13,14,15)

InChI Key

UEGNVVBWZPHEQQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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